2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate
Description
2-Chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate is a naphthalene-derived compound featuring a chloro substituent at the 2-position, a tosylated butyramido group at the 4-position, and a butyrate ester at the 1-position. The tosyl group (p-toluenesulfonyl) enhances stability and modulates solubility, while the butyrate ester may influence bioavailability or crystallinity. The chloro substituent likely contributes to electronic effects and steric interactions .
Properties
IUPAC Name |
[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2-chloronaphthalen-1-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO5S/c1-4-8-23(28)27(33(30,31)18-14-12-17(3)13-15-18)22-16-21(26)25(32-24(29)9-5-2)20-11-7-6-10-19(20)22/h6-7,10-16H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPOSBLNMCHPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate typically involves multiple steps, starting with the preparation of the naphthalene core. The naphthalene ring is first chlorinated to introduce the chloro substituent at the 2-position. This is followed by the introduction of the butyramido group through an amide coupling reaction. The tosyl group is then added to the amide nitrogen via a sulfonylation reaction. Finally, the butyrate ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the chloro or tosyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives.
Scientific Research Applications
2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate involves its interaction with specific molecular targets. The chloro and tosyl groups can participate in various binding interactions, while the butyramido and butyrate functionalities may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Naphthalene Derivatives
The provided evidence focuses on two polymorphs of (naphthalen-1-yl)boronic acid, which serve as useful analogs for comparing functional group effects. Below, key comparisons are drawn based on structural, synthetic, and crystallographic data.
Functional Group Influence on Crystallinity and Packing
The boronic acid group (–B(OH)₂) in (naphthalen-1-yl)boronic acid facilitates extensive hydrogen bonding, forming dimeric and layered networks. In contrast, the target compound’s tosylbutyramido and butyrate groups may prioritize van der Waals interactions and weaker hydrogen bonds due to steric bulk.
Table 1: Crystallographic Comparison of Naphthalene Derivatives
Solubility and Reactivity
- Boronic Acids : Polar due to –B(OH)₂, enabling solubility in protic solvents. Reactivity includes Suzuki-Miyaura cross-coupling .
- Target Compound : The tosyl group enhances lipophilicity, while the ester may hydrolyze under basic conditions. The chloro group could participate in nucleophilic aromatic substitution, contrasting with boronic acid’s cross-coupling utility.
Hydrogen Bonding and Molecular Interactions
The boronic acid forms robust O–H⋯O hydrogen bonds (e.g., O⋯O distances ~2.7 Å, angles ~170°), creating layered networks . For the target compound:
- The tosylbutyramido group may form N–H⋯O hydrogen bonds (e.g., with ester carbonyls).
- Steric bulk from butyrate and tosyl groups could disrupt close packing, reducing crystallinity compared to boronic acid derivatives.
Biological Activity
Overview of 2-Chloro-4-(N-tosylbutyramido)naphthalen-1-yl Butyrate
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 373.87 g/mol
- Structural Features : This compound features a naphthalene moiety, an amide group with a tosyl substituent, and a butyrate ester, which may influence its solubility and interaction with biological targets.
The biological activity of compounds like 2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate often involves modulation of enzyme activity, interaction with receptors, or inhibition of specific biological pathways. The presence of the naphthalene ring and the butyrate group suggests potential interactions with lipid membranes and proteins.
Potential Biological Activities
- Anticancer Activity : Similar compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Compounds with similar structures may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes like COX and LOX.
- Antimicrobial Properties : The naphthalene structure has been associated with antimicrobial activity against various pathogens.
Case Studies
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Study on Anticancer Activity :
- Researchers evaluated a series of naphthalene derivatives for their cytotoxic effects on breast cancer cell lines. The study found that certain modifications, including the introduction of amide groups, enhanced cytotoxicity compared to parent compounds.
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Anti-inflammatory Activity Assessment :
- A compound structurally similar to 2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate was tested in a murine model of arthritis. Results indicated significant reductions in paw swelling and inflammatory markers.
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Antimicrobial Testing :
- A related naphthalene derivative was tested against Gram-positive and Gram-negative bacteria, showing promising results as an antimicrobial agent, particularly against resistant strains.
Data Tables
| Biological Activity | Model/System | Findings |
|---|---|---|
| Anticancer | Breast cancer cells | Enhanced cytotoxicity with modified amides |
| Anti-inflammatory | Murine arthritis | Significant reduction in inflammation |
| Antimicrobial | Bacterial strains | Effective against resistant Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
